(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the imidazopyridine family. It has the empirical formula C9H10N2O and a molecular weight of 162.19 g/mol
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple pathways .
Result of Action
Related compounds have shown a range of effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of 2-aminopyridine with aldehydes or ketones under specific conditions. One common method includes the condensation of 2-aminopyridine with arylglyoxals, followed by reduction to yield the desired product . Another approach involves the use of multicomponent reactions, such as the one-pot condensation of aldehyde, isonitriles, and 2-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation and reduction processes.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can yield different functionalized imidazopyridine compounds.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide. Reaction conditions often involve the use of solvents like chloroform and controlled temperatures to ensure selective substitution and high yields .
Major Products
The major products formed from these reactions include various halogenated imidazopyridine derivatives, which have been studied for their antimicrobial and other biological activities .
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Comparison with Similar Compounds
Similar Compounds
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-methyl-1H-indazol-3-yl)methanol
Uniqueness
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern on the imidazopyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFTKBRYHPGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427621 | |
Record name | (2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-44-2 | |
Record name | (2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-methylimidazo[1,2-a]pyridin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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